2-Methyl-3'-pyrrolidinomethyl benzophenone 2-Methyl-3'-pyrrolidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898793-91-4
VCID: VC3872439
InChI: InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
SMILES: CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol

2-Methyl-3'-pyrrolidinomethyl benzophenone

CAS No.: 898793-91-4

Cat. No.: VC3872439

Molecular Formula: C19H21NO

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3'-pyrrolidinomethyl benzophenone - 898793-91-4

Specification

CAS No. 898793-91-4
Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
IUPAC Name (2-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Standard InChI Key LORWFFGGNYWDIR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Canonical SMILES CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzophenone core (Ph-C(O)-Ph\text{Ph-C(O)-Ph}) with two distinct substituents:

  • Methyl group at the 2-position of the first benzene ring.

  • Pyrrolidinomethyl group (CH2-C4H8N-\text{CH}_2\text{-C}_4\text{H}_8\text{N}) at the 3'-position of the second ring .
    The IUPAC name is (2-methylphenyl)[3-(pyrrolidin-1-ylmethyl)phenyl]methanone .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC19H21NO\text{C}_{19}\text{H}_{21}\text{NO}
Molecular Weight279.38 g/mol
SMILES NotationO=C(C1=CC=CC(CN2CCCC2)=C1)C3=CC=CC=C3C
Boiling Point (Predicted)438.9±45.0 °C
Density (Predicted)1.091±0.06 g/cm³

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum (DMSO-d6d_6) is expected to show signals for the methyl group (δ2.3\delta \sim 2.3 ppm) and pyrrolidine protons (δ1.73.4\delta \sim 1.7–3.4 ppm) .

  • IR: Key stretches include the carbonyl (ν1680cm1\nu \sim 1680 \, \text{cm}^{-1}) and C-N (ν1200cm1\nu \sim 1200 \, \text{cm}^{-1}) groups.

Synthetic Routes

Friedel-Crafts Acylation

A common method involves reacting 2-methylbenzoyl chloride with 3-(pyrrolidin-1-ylmethyl)benzene in the presence of AlCl3\text{AlCl}_3 . The reaction proceeds via electrophilic aromatic substitution:

2-Methylbenzoyl chloride+3-(Pyrrolidinomethyl)benzeneAlCl3Product+HCl\text{2-Methylbenzoyl chloride} + \text{3-(Pyrrolidinomethyl)benzene} \xrightarrow{\text{AlCl}_3} \text{Product} + \text{HCl}

Yield: ~58% after purification by column chromatography .

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling using a phenylboronic acid derivative and a substituted benzophenone precursor :

2-Methylphenylboronic acid+3-Bromo-pyrrolidinomethylbenzophenonePdCl2Product\text{2-Methylphenylboronic acid} + \text{3-Bromo-pyrrolidinomethylbenzophenone} \xrightarrow{\text{PdCl}_2} \text{Product}

Conditions: Na2CO3\text{Na}_2\text{CO}_3, acetone/H2O\text{H}_2\text{O}, room temperature .

Biological Activity and Applications

Anticancer Properties

In vitro studies on structurally similar compounds (e.g., 3-pyrrolidinomethyl-4'-trifluoromethylbenzophenone) demonstrate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50\text{IC}_{50} values of 22.54 µM and 5.08 µM, respectively. Molecular docking suggests binding to tubulin or kinase domains .

Table 2: Comparative Bioactivity of Benzophenone Derivatives

CompoundAntimicrobial ActivityAnticancer IC50\text{IC}_{50} (µM)
2-Methyl-3'-pyrrolidinomethyl BPModerateUnder investigation
3-Carboethoxy-4'-pyrrolidinomethyl BPHigh22.54 (MCF-7)
4'-Trifluoromethyl BPLow5.08 (A549)

Comparison with Analogues

Structural Analogues

  • 2,3-Dimethyl-2'-pyrrolidinomethyl BP (CAS 898774-57-7): Increased steric hindrance reduces solubility but enhances thermal stability (mp149C\text{mp} \sim 149^\circ \text{C}) .

  • 2,5-Dimethyl-3'-pyrrolidinomethyl BP (CAS 898770-40-6): Altered substituent positioning affects receptor binding affinity .

Functional Differences

  • The methyl group at the 2-position improves metabolic stability compared to unsubstituted benzophenones.

  • Pyrrolidine derivatives generally exhibit higher bioavailability than morpholine or piperidine analogues .

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